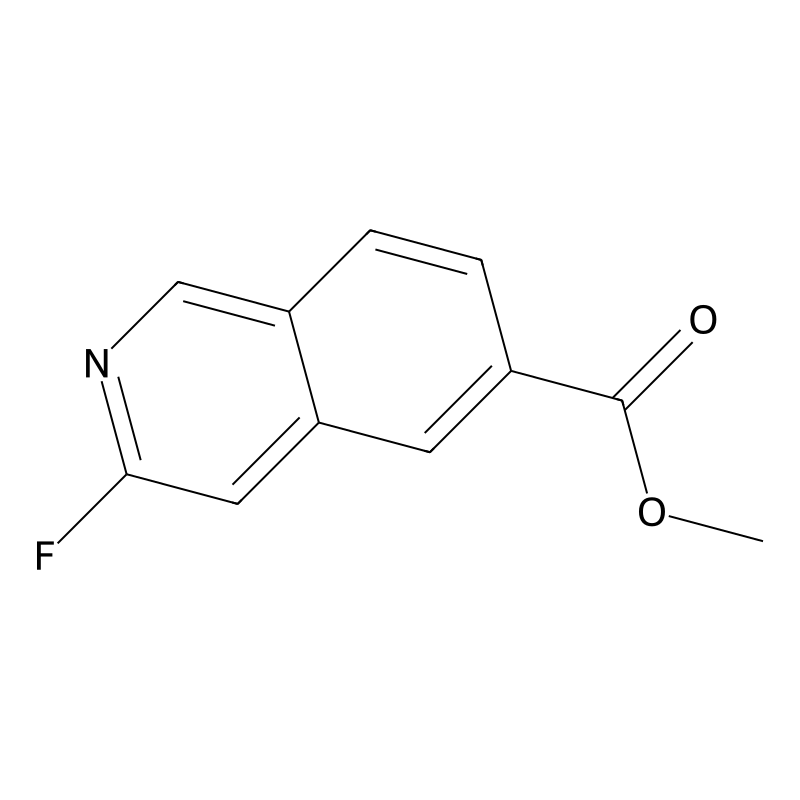

Methyl 3-fluoroisoquinoline-6-carboxylate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 3-fluoroisoquinoline-6-carboxylate is an organic compound characterized by the presence of a fluorine atom at the 3-position of the isoquinoline ring and a carboxylate ester group. Its molecular formula is , and it has a molecular weight of approximately 205.19 g/mol. This compound is notable for its unique substitution pattern, which imparts distinct chemical and biological properties, making it a versatile building block in organic synthesis and medicinal chemistry.

- Substitution Reactions: The fluorine atom can be substituted with various nucleophiles such as amines or thiols under appropriate conditions.

- Oxidation and Reduction Reactions: The compound can be oxidized or reduced, leading to different derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents may include lithium aluminum hydride or sodium borohydride.

- Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid, typically using acidic or basic conditions.

The major products formed from these reactions include various substituted isoquinoline derivatives and carboxylic acids, which may exhibit different chemical properties based on their structures .

Methyl 3-fluoroisoquinoline-6-carboxylate has been investigated for its potential biological activities, particularly in the field of medicinal chemistry. It may interact with specific molecular targets, leading to therapeutic effects. Research suggests that compounds with fluorine substitutions can enhance biological activity due to improved binding interactions with enzymes or receptors involved in disease processes.

Mechanism of Action

The mechanism of action involves interactions with specific molecular targets, potentially inhibiting enzymes or receptors associated with various diseases. The presence of the fluorine atom is believed to enhance these interactions, making it a candidate for further biological studies.

The synthesis of methyl 3-fluoroisoquinoline-6-carboxylate typically involves several steps:

- Starting Material: The synthesis often begins with commercially available isoquinoline derivatives.

- Fluorination: The introduction of the fluorine atom can be achieved through electrophilic fluorination methods.

- Esterification: The carboxylic acid derivative is then esterified using methanol in the presence of a suitable catalyst.

Industrial production methods may involve optimizing reaction conditions such as temperature and pressure to enhance yield and purity .

Methyl 3-fluoroisoquinoline-6-carboxylate has various applications across multiple fields:

- Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules and heterocycles.

- Medicinal Chemistry: Its derivatives are explored for potential therapeutic properties, including anti-inflammatory and anticancer activities.

- Industrial Use: The compound may be utilized in the production of dyes, pigments, and specialty chemicals due to its unique chemical properties .

Research on methyl 3-fluoroisoquinoline-6-carboxylate includes studies on its interactions with biological targets. These studies aim to elucidate how this compound affects specific pathways involved in disease mechanisms. Understanding these interactions is crucial for developing potential therapeutic agents that leverage its unique structural features.

Methyl 3-fluoroisoquinoline-6-carboxylate shares similarities with other halogenated isoquinoline derivatives. Here are some comparable compounds:

| Compound Name | Structural Feature |

|---|---|

| Methyl 7-fluoroisoquinoline-6-carboxylate | Fluorine at the 7-position |

| Methyl 3-chloroisoquinoline-6-carboxylate | Chlorine at the 3-position |

| Methyl 3-bromoisoquinoline-6-carboxylate | Bromine at the 3-position |

| Methyl 1-chloroisoquinoline-6-carboxylate | Chlorine at the 1-position |

Uniqueness

Methyl 3-fluoroisoquinoline-6-carboxylate is unique due to its specific substitution pattern, which influences its reactivity and biological activity compared to other halogenated isoquinolines. The combination of a fluorine atom and a carboxylate ester group enhances its potential as a versatile compound in scientific research and industrial applications.